molecular formula C18H22N2O3S B2787263 2-(ethylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide CAS No. 2034590-48-0

2-(ethylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

Cat. No. B2787263
CAS RN: 2034590-48-0
M. Wt: 346.45
InChI Key: TUEJXRVXFVFBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It may also inhibit the activity of certain enzymes involved in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 2-(ethylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide can modulate various biochemical and physiological processes in cells. It has been found to inhibit the activity of certain kinases involved in cancer cell proliferation and survival. The compound has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(ethylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide in lab experiments is its potent anticancer activity against various cancer cell lines. It can be used to study the mechanisms of cancer cell proliferation and metastasis. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful dose optimization and toxicity studies are necessary before using this compound in in vivo experiments.

Future Directions

There are several future directions for the study of 2-(ethylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide. One possible direction is to explore its potential as an antiviral agent against other viruses such as HIV and hepatitis C virus. Another direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to elucidate the mechanisms of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 2-(ethylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a chemical compound that has shown promising potential for various scientific research applications. Its potent anticancer activity and potential as an antiviral agent make it a valuable tool for studying cancer cell proliferation and viral infections. However, careful dose optimization and toxicity studies are necessary before using this compound in in vivo experiments. Further studies are needed to explore its potential as a therapeutic agent for other diseases and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 2-(ethylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide involves the reaction of 2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethylthio)-N-(2-hydroxyethyl)benzamide with ethyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent such as dimethylformamide. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-(ethylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have potential as an antiviral agent against human cytomegalovirus and herpes simplex virus.

properties

IUPAC Name

2-ethylsulfanyl-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-24-16-8-6-5-7-15(16)18(22)19-9-10-20-13(2)11-14(23-3)12-17(20)21/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEJXRVXFVFBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2C(=CC(=CC2=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

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